2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms. The presence of a fluorophenyl group and an ethanamine chain further enhances its chemical characteristics, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate o-phenylenediamine derivative with a fluorinated benzoyl chloride to form the benzodiazole core. This is followed by the introduction of the ethanamine side chain through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[5-(4-bromophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Uniqueness
The presence of the fluorophenyl group in 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the fluorinated compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.
Properties
CAS No. |
2680541-90-4 |
---|---|
Molecular Formula |
C15H16Cl2FN3 |
Molecular Weight |
328.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.